molecular formula C26H25F3N6O5 B117182 Alatrofloxacin CAS No. 157182-32-6

Alatrofloxacin

Katalognummer B117182
CAS-Nummer: 157182-32-6
Molekulargewicht: 558.5 g/mol
InChI-Schlüssel: UUZPPAMZDFLUHD-LZGARRQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alatrofloxacin is a synthetic fluoroquinolone antibiotic that was developed in the 1990s by Pfizer. It was initially used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. However, due to its adverse effects, the drug was withdrawn from the market in 2006. Despite its withdrawal, alatrofloxacin remains an important topic of scientific research.

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Effects

Alatrofloxacin exhibits immunosuppressive activity, influencing various inflammatory and immune responses. It activates a lytic mechanism in THP-1 monocytes, involving the release of c-AMP, TNFalpha, interleukin-1 (IL-1), IL-6, and nitric oxide, along with an increase in lysosomal hydrolytic enzyme activities. This activity is observed within the first hour after bacteria are phagocytosed by the monocytes, and the inflammatory processes return to normal or below after 2-4 hours. This suggests alatrofloxacin's role in reducing the spread of infection and destruction of tissue related to inflammation (Hall et al., 2003).

Surgical Prophylaxis

Alatrofloxacin has been evaluated for its efficacy in surgical prophylaxis. A double-blind trial compared alatrofloxacin with cefotetan for infection prophylaxis in elective colorectal surgery. The study found that a single intravenous dose of alatrofloxacin was as effective as cefotetan in preventing postoperative infectious complications. The safety profiles of both medications were also similar (Milsom et al., 1998).

Pharmacokinetics and Tissue Distribution

Studies have shown that alatrofloxacin has beneficial pharmacokinetic properties, including rapid conversion to its active form, trovafloxacin, and effective distribution into tissues. For instance, concentrations of trovafloxacin in colonic tissue and peritoneal fluid were adequate after a single intravenous dose of alatrofloxacin in patients undergoing colorectal surgery. These properties suggest its suitability for various clinical applications, particularly in surgery-related prophylaxis (Melnik et al., 1998).

Eigenschaften

IUPAC Name

7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40)/t10-,11-,14-,15+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZPPAMZDFLUHD-LZGARRQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057893
Record name Alatrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alatrofloxacin

CAS RN

146961-76-4
Record name Alatrofloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alatrofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09335
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alatrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALATROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QVV6I50DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alatrofloxacin
Reactant of Route 2
Reactant of Route 2
Alatrofloxacin
Reactant of Route 3
Alatrofloxacin
Reactant of Route 4
Reactant of Route 4
Alatrofloxacin
Reactant of Route 5
Reactant of Route 5
Alatrofloxacin
Reactant of Route 6
Alatrofloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.